molecular formula C20H19ClN2O4 B10987342 N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10987342
M. Wt: 386.8 g/mol
InChI Key: TXRREXXRAOTNQW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 3-chloro-4-methoxyphenyl group at the pyrrolidine nitrogen and a 3-acetylphenyl substituent on the carboxamide. This compound is synthesized via coupling of 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (43c) with 3-acetylaniline, following established procedures for analogous compounds .

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19ClN2O4/c1-12(24)13-4-3-5-15(8-13)22-20(26)14-9-19(25)23(11-14)16-6-7-18(27-2)17(21)10-16/h3-8,10,14H,9,11H2,1-2H3,(H,22,26)

InChI Key

TXRREXXRAOTNQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-acetylphenylamine with 3-chloro-4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as an acid chloride, to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a 5-oxopyrrolidine-3-carboxamide core with multiple analogs, but its activity and properties are influenced by distinct substituents:

Compound Pyrrolidine-N Substituent Carboxamide Substituent Key Functional Groups
Target Compound 3-Chloro-4-methoxyphenyl 3-Acetylphenyl Acetyl, chloro, methoxy
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-... [1] 4-Fluorobenzyl 3,4-Dibenzylimidazolidinone Fluorine, benzyl
1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-... [6] 2,6-Diethylphenyl 2,5-Dimethylpyrrolyl Diethyl, dimethylpyrrole
1-(3-Chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-... [9] 3-Chloro-4-methoxyphenyl 2-(Indol-3-yl)ethyl Indole, chloro, methoxy
1-(4-Chlorophenyl)-N-(3-ethoxypropyl)-... [10] 4-Chlorophenyl 3-Ethoxypropyl Ethoxy, chloro

Key Observations :

  • Bioactivity : Compounds with 3-chloro-4-methoxyphenyl groups (e.g., ) are often screened for enzyme inhibition, suggesting the target compound may share similar pharmacological targets .

Key Observations :

  • Higher yields (e.g., 92% for compound 7 ) are achieved with less sterically hindered substituents.
  • The target compound’s moderate yield aligns with challenges in coupling bulky aromatic amines.

Physicochemical Properties

Compound Molecular Weight Solubility Polar Groups
Target Compound ~386.45 g/mol* Moderate (acetyl) Carboxamide, methoxy, chloro
Compound 11 [1] ~525.6 g/mol Low (benzyl groups) Imidazolidinone, fluorine
Compound Y042-3191 [9] 411.89 g/mol Low (indole) Indole, methoxy, chloro
1-(4-Chlorophenyl)-... [10] 324.80 g/mol High (ethoxypropyl) Ethoxy, carboxamide

Calculated based on C₉H₁₀ClNO₄ + C₈H₇O.

Key Observations :

  • Bulky substituents (e.g., benzyl, indole) reduce solubility, whereas smaller groups (e.g., ethoxypropyl) enhance it.
  • The target compound’s acetyl group may improve solubility compared to purely hydrophobic analogs.

Biological Activity

N-(3-acetylphenyl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18ClN1O4C_{18}H_{18}ClN_{1}O_{4} and a molecular weight of approximately 357.79 g/mol. The structure features a pyrrolidine ring, which is known for its biological relevance, particularly in drug design.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Hsp90 : The compound has been shown to inhibit the heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. This inhibition can lead to the degradation of client proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
  • Receptor Modulation : It has been identified as an agonist for the formyl peptide receptor-like 1 (FPRL1), which plays a role in inflammatory responses and cancer cell signaling .

Anticancer Activity

The biological activity of the compound was evaluated through various in vitro assays against several cancer cell lines:

  • Cell Viability Assays : The compound demonstrated significant cytotoxic effects on breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. At a concentration of 15 µM, it reduced cell viability to less than 50% in MDA-MB-231 cells after 72 hours of exposure .
Cell LineConcentration (µM)Viability (%)
MDA-MB-23110<47
MDA-MB-23125~30
PC-315~56
MRC-515>82

Mechanistic Studies

The most active derivatives were further analyzed for their ability to induce CDK4 degradation, confirming their role as Hsp90 inhibitors. This mechanism is critical as CDK4 is often overexpressed in various cancers .

Study on Antiproliferative Effects

In a comparative study involving multiple derivatives, this compound was found to have a GI50 value ranging from 28 µM to 48 µM against PC-3 cells, indicating its potential as a lead compound for further development .

Clinical Relevance

Given its dual action as an Hsp90 inhibitor and FPRL1 agonist, this compound may be explored for combination therapies targeting both tumor growth and inflammatory pathways associated with cancer progression.

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